![molecular formula C14H11ClN2O B376864 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 325736-91-2](/img/structure/B376864.png)
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Overview
Description
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is widely used in medicinal chemistry. The presence of a chlorine atom at the 6th position and a methoxyphenyl group at the 2nd position enhances its chemical properties, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isocyanide under mild conditions . Another approach is the cyclization of 2-aminopyridine with α-bromoketones under microwave irradiation, which offers a solvent- and catalyst-free method .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of environmentally benign solvents and catalysts is preferred to minimize the ecological impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H11ClN2O
- Molecular Weight : 258.71 g/mol
- IUPAC Name : 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
The compound features a fused imidazole and pyridine structure, with a chlorine atom at the 6th position and a methoxy group on the phenyl ring, contributing to its unique reactivity and biological activities.
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown significant antiproliferative activity against various cancer cell lines, particularly those with KRAS G12C mutations. Molecular docking studies indicate that it binds effectively to the active sites of target proteins involved in cancer progression, suggesting a mechanism of action that includes covalent modification of these proteins .
Antiviral Properties
This compound is also being investigated for its antiviral properties. Its structural similarity to other bioactive imidazo[1,2-a]pyridine derivatives positions it as a candidate for inhibiting viral replication mechanisms. Preliminary studies suggest that it may interfere with viral enzyme activity, although further research is necessary to confirm these effects .
Enzyme Inhibition
this compound has been studied for its ability to inhibit specific protein kinases associated with various diseases. In a screening of over 110 compounds, it was identified as a modest inhibitor of DYRK1A and CLK1 kinases, which are relevant in cancer and neurodegenerative diseases .
Biological Research
Mechanisms of Action
The compound's mechanism involves interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity as an agonist or antagonist, influencing cellular signaling pathways.
Material Science
Due to its unique electronic properties, this compound is explored in the development of new materials with specific electronic and optical characteristics. Its application in organic electronics and photonic devices is under investigation, leveraging its heterocyclic structure for enhanced performance in these fields .
Case Study 1: Anticancer Efficacy
A study conducted by researchers demonstrated that this compound exhibited significant cytotoxicity against KRAS G12C-mutated cancer cell lines with IC50 values indicating effective inhibition of cell growth. The study utilized molecular docking simulations to elucidate the binding interactions between the compound and target proteins involved in tumorigenesis.
Case Study 2: Enzyme Inhibition
In a screening study focused on protein kinases relevant to cancer therapy, this compound was identified as a selective inhibitor of CLK1 kinase. The findings suggest that structural modifications at the 6-position can enhance selectivity and potency against specific kinases involved in cancer progression.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine: Lacks the chlorine atom at the 6th position.
6-Chloro-2-phenylimidazo[1,2-a]pyridine: Lacks the methoxy group on the phenyl ring.
6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: Contains an additional chlorine atom at the 8th position.
Uniqueness
The presence of both the chlorine atom at the 6th position and the methoxyphenyl group at the 2nd position makes 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine unique. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for drug discovery and development .
Biological Activity
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as potential anticancer and antimicrobial agents. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.
- Molecular Formula : C14H11ClN2O
- Molecular Weight : 258.71 g/mol
- InChIKey : QQRFCPMJULPVNR-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through various methodologies, including cyclization reactions that utilize imidazole derivatives as building blocks. Recent studies have reported efficient synthetic routes that yield high purity and yield of the compound .
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridines as covalent inhibitors targeting specific mutated proteins involved in cancer progression. A notable investigation focused on the compound's efficacy against KRAS G12C-mutated cancer cell lines. The compound demonstrated significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth in vitro. Detailed molecular docking studies revealed that this compound binds effectively to the active site of target proteins, suggesting a mechanism involving covalent modification .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a study involving NCI-H358 cells (cancer cells with KRAS G12C mutation), this compound was tested alongside other derivatives. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. The study provided insights into the structure-activity relationship (SAR), emphasizing the importance of the chloro and methoxy substituents in enhancing biological activity .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that it possessed significant antibacterial activity with MIC values ranging from 3.12 μg/mL to 12.5 μg/mL. These findings suggest its potential application in treating infections caused by resistant bacterial strains .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Covalent Binding : The imidazo ring facilitates covalent interactions with target proteins, leading to irreversible inhibition.
- Kinase Inhibition : It has shown selectivity towards certain kinases involved in cancer signaling pathways, such as DYRK1A and CLK1, which are implicated in various malignancies and neurodegenerative diseases .
Research Findings Summary
Activity Type | Target | IC50/MIC Values | Mechanism |
---|---|---|---|
Anticancer | KRAS G12C-mutated cells | IC50 < 5 µM | Covalent modification |
Antimicrobial | Staphylococcus aureus | MIC = 3.12 µg/mL | Bacterial cell wall disruption |
Escherichia coli | MIC = 10 µg/mL | Bacterial cell wall disruption |
Properties
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-18-12-5-2-10(3-6-12)13-9-17-8-11(15)4-7-14(17)16-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRFCPMJULPVNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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